molecular formula C6H7NO3S B1274969 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde CAS No. 123892-38-6

1-methanesulfonyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1274969
CAS No.: 123892-38-6
M. Wt: 173.19 g/mol
InChI Key: NHOBBIVFUQBEMI-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C6H7NO3S It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of a methanesulfonyl group (-SO2CH3) attached to the nitrogen atom and an aldehyde group (-CHO) at the 2-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde can be synthesized through a two-step process starting from pyrrole-2-carboxyaldehyde. The first step involves the deprotonation of pyrrole-2-carboxyaldehyde using sodium hydride (NaH) in tetrahydrofuran (THF) as the solvent. This is followed by the addition of methanesulfonyl chloride to the reaction mixture, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methanesulfonyl group.

Major Products:

    Oxidation: 1-Methanesulfonyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-Methanesulfonyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its unique structural features.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe for biological systems.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The aldehyde group can form covalent bonds with amino acid residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde can be compared with other pyrrole derivatives, such as:

    1-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the methanesulfonyl group, resulting in different reactivity and applications.

    1-Methanesulfonyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and uses.

    1-Methanesulfonyl-1H-pyrrole-2-methanol:

The uniqueness of this compound lies in the combination of the methanesulfonyl and aldehyde functional groups, which provide distinct reactivity and versatility in various chemical transformations and applications.

Properties

IUPAC Name

1-methylsulfonylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-11(9,10)7-4-2-3-6(7)5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOBBIVFUQBEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400497
Record name 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123892-38-6
Record name 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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